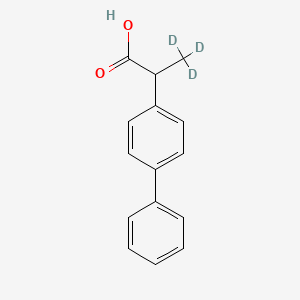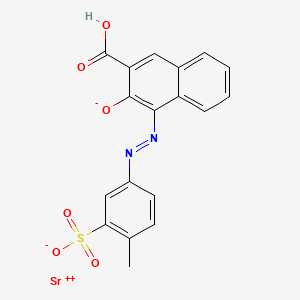
Methyl 1-(3-aminophenyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(3-aminophenyl)azetidine-3-carboxylate” is a chemical compound with the formula C11H14N2O2 . It is used as a building block in the synthesis of azaspiro [3.4]octanes .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves using it as a precursor to the synthesis of azaspiro [3.4]octanes developed in the Carreira group . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H14N2O2 . More detailed structural information can be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used in the synthesis of antibody-drug conjugates (ADCs) and in the synthesis of PROTACs . It can also be functionalized via enolization at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary. For instance, its molecular weight is 206.24 . More detailed information about its properties can be obtained from its Material Safety Data Sheet .Scientific Research Applications
Self-Curing Polyurethane Dispersions
A study detailed the synthesis of an azetidine containing compound, 3-azetidinyl propanol, which was introduced into a polyurethane prepolymer. This led to the development of a single-component, azetidine-terminated self-curable aqueous-based polyurethane dispersion. The azetidine end groups underwent a ring-opening reaction, enabling self-curing and the formation of a polymeric network structure upon drying. This process has implications for creating advanced materials with enhanced durability and performance properties (Wang et al., 2006).
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids
Research on azetidine-2-carboxylic acid analogs has yielded enantiopure 3-substituted azetidine-2-carboxylic acids through modifications of the azetidine scaffold. These compounds are designed as tools for studying the influence of conformation on peptide activity, indicating their potential utility in drug design and development of therapeutic peptides (Sajjadi & Lubell, 2008).
Sphingosine-1-Phosphate (S1P) Receptor Agonist Development
Another study focused on the discovery of a sphingosine-1-phosphate (S1P) receptor agonist, showcasing the synthesis and application of compounds incorporating the azetidine-3-carboxylate structure for the treatment of autoimmune diseases. This research emphasizes the role of structural modifications in enhancing selectivity and potency for specific receptor targets (Kurata et al., 2017).
Azetidine-Based Synthesis for Biological Applications
A study on the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives underlines the versatility of the azetidine ring in creating compounds of potential interest for biological and foldameric applications. These derivatives are highlighted for their potential in developing novel therapeutics and materials with unique structural properties (Žukauskaitė et al., 2011).
Azetidine Iminosugars Synthesis from D-Glucose
A recent synthesis pathway of azetidine iminosugars from D-glucose demonstrates the application of azetidine derivatives in exploring new glycosidase inhibitors. This work contributes to the ongoing search for novel bioactive compounds that can modulate enzymatic activities relevant to various diseases (Lawande et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of “Methyl 1-(3-aminophenyl)azetidine-3-carboxylate” are largely dependent on ongoing research and development. Its potential applications in the synthesis of antibody-drug conjugates (ADCs) and PROTACs suggest that it may have significant future utility in the field of medicinal chemistry .
properties
IUPAC Name |
methyl 1-(3-aminophenyl)azetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)8-6-13(7-8)10-4-2-3-9(12)5-10/h2-5,8H,6-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBYBVPFFXLPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)C2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693110 |
Source


|
| Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887595-89-3 |
Source


|
| Record name | Methyl 1-(3-aminophenyl)-3-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887595-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(3-aminophenyl)azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)




